![molecular formula C6H10O5 B1205923 L-Fucono-1,5-lactone](/img/structure/B1205923.png)
L-Fucono-1,5-lactone
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Overview
Description
L-Fucono-1,5-lactone is a gluconolactone.
Scientific Research Applications
Enzymatic Hydrolysis and Structural Analysis
L-Fucono-1,5-lactone plays a role in enzymatic processes and structural studies. A study by Hobbs et al. (2013) found that an enzyme from the amidohydrolase superfamily, BmulJ_04915, hydrolyzes various sugar lactones, including L-fucono-1,5-lactone. They observed that L-fucono-1,5-lactone is unstable and rapidly converts to L-fucono-1,4-lactone. This study provides insights into the enzymatic interactions and structural characteristics of L-fucono-1,5-lactone (Hobbs et al., 2013).
Synthesis and Inhibitor Design
L-Fucono-1,5-lactone has been utilized in the synthesis of complex molecules. Heskamp et al. (1995) demonstrated the use of L-fucono-1,5-lactone in synthesizing a trisubstrate analogue for α(1→3)fucosyltransferase, potentially acting as an inhibitor. This application shows its utility in creating biochemically significant molecules (Heskamp et al., 1995).
L-Fucose Dehydrogenase Interaction
The interaction of L-fucose dehydrogenase with L-fucono-1,5-lactone has been studied in rabbit liver. Endo & Hiyama (1979) isolated L-fucose dehydrogenase, which was shown to oxidize L-fucose to L-fucono-1,5-lactone, subsequently hydrolyzed to L-fuconic acid. This research provides a deeper understanding of L-fucose metabolism and its relation to L-fucono-1,5-lactone (Endo & Hiyama, 1979).
properties
Product Name |
L-Fucono-1,5-lactone |
---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-one |
InChI |
InChI=1S/C6H10O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-5,7-9H,1H3/t2-,3+,4+,5-/m0/s1 |
InChI Key |
ZVAHHEYPLKVJSO-RSJOWCBRSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(=O)O1)O)O)O |
SMILES |
CC1C(C(C(C(=O)O1)O)O)O |
Canonical SMILES |
CC1C(C(C(C(=O)O1)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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